Validated LC-MS/MS Detection Limits: Deanol N-Oxide as a Targeted Urinary Metabolite vs. Parent Drug
A dedicated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative detection of 2-(dimethylamino)ethanol N-oxide in human urine, achieving a limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.15 μg/mL [1]. This is in contrast to the analysis of the parent drug, meclofenoxate, whose detection requires monitoring of a different main metabolite (4-chlorophenoxyacetic acid) with a different elimination kinetic profile. The validated sensitivity for this specific N-oxide metabolite makes it the direct analytical target for doping control purposes, a feature not shared by other non-metabolite amine oxides.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in Urine Matrix by LC-MS/MS |
|---|---|
| Target Compound Data | 0.15 μg/mL (LOQ) |
| Comparator Or Baseline | Comparator: Meclofenoxate (parent drug). Its main metabolite, 4-chlorophenoxyacetic acid, has a different elimination profile and requires a separate analytical method, highlighting the target compound's unique role. |
| Quantified Difference | The method is specifically validated for this metabolite, achieving a dynamic range suitable for detecting it 2-5 hours post-ingestion. |
| Conditions | Human urine; Agilent 1290 Infinity LC coupled to a 6546 Q-TOF mass spectrometer with electrospray ionization; Phenomenex Gemini C6-Phenyl column. |
Why This Matters
Procurement of this specific N-oxide reference standard is non-negotiable for anti-doping laboratories requiring a validated, specific, and sensitive analyte for confirming meclofenoxate abuse, as mandated by WADA guidelines.
- [1] Krug, O., Guddat, S., Görgens, C., Piper, T., Möller, T., & Thevis, M. (2023). Determination of urinary deanol‐N‐oxide excretion profiles after ingestion of nutritional supplements containing deanol. Drug Testing and Analysis, 15(11-12), 1312–1318. View Source
